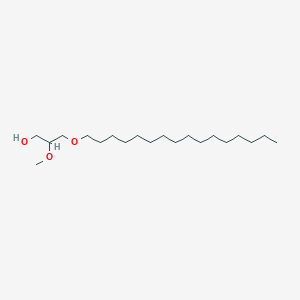

1-O-Hexadecyl-2-O-methylglycerol

描述

The exact mass of the compound 1-O-Hexadecyl-2-O-methyl-rac-glycerol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glyceryl Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-hexadecoxy-2-methoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(18-21)22-2/h20-21H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWCMDFDFNRKGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CO)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70912020 | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111188-59-1 | |

| Record name | 1-O-Hexadecyl-2-O-methylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111188591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecyloxy)-2-methoxypropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70912020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-O-Hexadecyl-2-O-methyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic properties of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, a synthetic ether lipid of significant interest in biomedical research. This document details its chemical and physical characteristics, biological activity, and relevant experimental methodologies.

Core Properties and Data

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a structural analog of diacylglycerol (DAG), a crucial second messenger in cellular signaling. Its synthetic nature, particularly the presence of an ether linkage at the sn-1 position and a methyl group at the sn-2 position, renders it resistant to metabolic degradation by phospholipases and acyltransferases. This metabolic stability makes it a valuable tool for studying lipid signaling pathways.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₂O₃ | [1][2] |

| Molecular Weight | 330.55 g/mol | [3] |

| CAS Number | 84337-41-7 | [4] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 65 - 67 °C (for 1-O-Hexadecyl-rac-glycerol) | [1] |

Solubility

| Solvent | Solubility | Reference |

| Ethanol | >25 mg/mL | [5] |

| DMSO | >10 mg/mL | [5] |

| DMF | >8.3 mg/mL | [5] |

| PBS (pH 7.2) | <50 µg/mL | [5] |

Biological Activity and Signaling Pathways

The primary biological activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol stems from its role as an inhibitor of Protein Kinase C (PKC).[3] By mimicking the structure of DAG, it can interact with the C1 domain of PKC, but due to its metabolic stability, it does not lead to the same downstream signaling events, effectively acting as an antagonist.

Furthermore, studies on the closely related compound, 1-O-octadecyl-2-O-methyl-rac-glycerophosphocholine (ET-18-OCH₃), suggest that the antiproliferative effects of such ether lipids may be mediated through the inhibition of the Raf/MEK/ERK (MAPK) signaling cascade. This inhibition is thought to occur by preventing the translocation of Raf-1 to the cell membrane, a critical step in the activation of the MAPK pathway.[4][6]

Signaling Pathway of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Experimental Protocols

Synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

A plausible synthetic route, based on general organic chemistry principles, would be a multi-step process:

-

Protection of Glycerol: The primary and secondary hydroxyl groups of glycerol are protected, leaving one primary hydroxyl group available for alkylation. A common protecting group is the isopropylidene ketal, formed by reacting glycerol with acetone in the presence of an acid catalyst.

-

Alkylation: The protected glycerol is then alkylated with a hexadecyl halide (e.g., 1-bromohexadecane) under basic conditions (e.g., using sodium hydride) to form the ether linkage.

-

Deprotection: The protecting group is removed to yield 1-O-hexadecyl-rac-glycerol.

-

Methylation: The secondary hydroxyl group is then selectively methylated using a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., silver oxide).

Note: This is a generalized synthetic scheme and would require optimization of reaction conditions, purification, and characterization at each step.

Neutrophil Respiratory Burst Assay

This protocol is adapted from commercially available kits and common laboratory procedures to measure the inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the neutrophil respiratory burst.

Materials:

-

Freshly isolated human neutrophils

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol

-

Dihydrorhodamine 123 (DHR 123)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Fetal Bovine Serum (FBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Isolate neutrophils from fresh human blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in HBSS with 1% FBS to a concentration of 1 x 10⁶ cells/mL.

-

Inhibitor Treatment: Pre-incubate the neutrophil suspension with varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (or vehicle control) for 30 minutes at 37°C.

-

DHR 123 Loading: Add DHR 123 to the cell suspension to a final concentration of 5 µM and incubate for 15 minutes at 37°C in the dark.

-

Stimulation: Induce the respiratory burst by adding PMA to a final concentration of 100 nM.

-

Incubation: Incubate the cells for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer. Excite the cells with a 488 nm laser and detect the green fluorescence of rhodamine 123 (the oxidized product of DHR 123) in the FL1 channel (typically 515-545 nm).

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the neutrophil population. The percentage inhibition of the respiratory burst can be calculated relative to the vehicle-treated, PMA-stimulated control.

Antiproliferative Activity Assay (MTT Assay)

This protocol describes a common method to assess the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the proliferation of cancer cell lines.[5][7]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Safety and Handling

1-O-Hexadecyl-2-O-methyl-rac-glycerol is intended for research use only. A comprehensive safety data sheet (SDS) should be consulted before handling. General laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, lab coat, and eye protection). Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

This technical guide provides a summary of the available information on 1-O-Hexadecyl-2-O-methyl-rac-glycerol. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for determining the regulation of lipid kinases and changes in phospholipids in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-O-Alkyl (di)glycerol ethers synthesis from methyl esters and triglycerides by two pathways: catalytic reductive alkylation and transesterification/reduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1-O-Octadecyl-2-O-methylglycerophosphocholine inhibits protein kinase C-dependent phosphorylation of endogenous proteins in MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid that has garnered significant interest in the scientific community for its potent biological activities. As a structural analog of naturally occurring lipids, it integrates into cellular membranes, thereby influencing a variety of intracellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, with a focus on its role as a protein kinase C inhibitor and its impact on cell proliferation and survival. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Integration into Cellular Membranes and Metabolic Stability

As an amphiphilic molecule, 1-O-Hexadecyl-2-O-methyl-rac-glycerol readily integrates into the lipid bilayer of cellular membranes.[1] This integration is fundamental to its biological activity, as it can alter the local lipid environment and affect the function of membrane-associated proteins.[1] A key feature of this and other synthetic ether lipids is their metabolic stability. The presence of the ether linkage at the sn-1 position and the methyl group at the sn-2 position makes the molecule resistant to degradation by enzymes that typically metabolize glycerolipids, such as phospholipases. This metabolic stability ensures the molecule's persistence in its active form, allowing for sustained modulation of its cellular targets.[1]

Core Mechanism of Action: Inhibition of Protein Kinase C

The primary and most well-characterized mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is the potent inhibition of Protein Kinase C (PKC), a family of serine/threonine kinases that are crucial regulators of a wide array of cellular processes.[1]

Competitive Antagonism of Diacylglycerol

1-O-Hexadecyl-2-O-methyl-rac-glycerol acts as a competitive antagonist of diacylglycerol (DAG), a natural activator of conventional and novel PKC isoforms.[1] By competing with DAG for its binding site on the C1 domain of PKC, it prevents the conformational changes required for kinase activation. This inhibitory action has been demonstrated in various cellular contexts, including the inhibition of the neutrophil respiratory burst, a PKC-dependent process.[2]

Impact on PKC-Mediated Signaling

The inhibition of PKC by 1-O-Hexadecyl-2-O-methyl-rac-glycerol has significant downstream consequences. For instance, it has been shown to inhibit the phosphorylation of the 47-kDa protein (p47phox), a crucial component of the NADPH oxidase complex, in human neutrophils.[2] This inhibition of phosphorylation prevents the assembly and activation of the oxidase, thereby suppressing the respiratory burst.[2]

Effects on Downstream Signaling Pathways

Beyond direct PKC inhibition, 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its structural analogs, such as 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3), have been shown to modulate other critical signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Cascade

Studies with the related ether lipid ET-18-OCH3 have demonstrated interference with the mitogen-activated protein kinase (MAPK) pathway.[1][3][4][5] ET-18-OCH3 was found to inhibit the sustained phosphorylation and activation of MAPK in response to growth factors.[1][3] This effect is attributed to the interference with the membrane association and activation of Raf-1, an upstream kinase in the MAPK pathway.[1][4][5][6] Given the structural and functional similarities, it is highly probable that 1-O-Hexadecyl-2-O-methyl-rac-glycerol exerts at least some of its biological effects through a similar mechanism.

Diacylglycerol Kinase (DGK) Inhibition

The related compound 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine and its metabolite, 1-O-Hexadecyl-2-O-methyl-rac-glycerol, have been shown to inhibit diacylglycerol kinase (DGK).[7] DGK phosphorylates DAG to produce phosphatidic acid, thereby terminating DAG-mediated signaling. By inhibiting DGK, these ether lipids can potentially lead to an accumulation of DAG, which under normal circumstances would activate PKC. However, in the presence of a competitive PKC inhibitor like 1-O-Hexadecyl-2-O-methyl-rac-glycerol, the functional consequence of DGK inhibition is more complex and may contribute to the overall cellular response.

Cellular and Physiological Consequences

The multifaceted mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol translates into a range of significant cellular and physiological effects.

Antiproliferative and Pro-differentiative Activity

1-O-Hexadecyl-2-O-methyl-rac-glycerol and related ether lipids exhibit potent antiproliferative effects against a variety of cancer cell lines.[1][8] For instance, it has been shown to decrease cellular proliferation and anchorage-independent growth in human colon cancer cell lines.[1] Furthermore, it can induce a more differentiated phenotype in these cells, as evidenced by the increased expression of differentiation markers.[1]

Induction of Apoptosis

A key aspect of the anticancer activity of related ether lipids like ET-18-OCH3 is the induction of apoptosis, or programmed cell death, in neoplastic cells.[9][10] This apoptotic induction is selective for cancer cells, with normal cells being largely unaffected.[9][10] The pro-apoptotic effects are thought to be a consequence of the profound disruption of cellular signaling pathways critical for cancer cell survival.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its closely related analogs.

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog) | A549 | Proliferation Inhibition | 9 | [8] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog) | MCF-7 | Proliferation Inhibition | 17 | [8] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog) | A427 | Proliferation Inhibition | 25 | [8] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog) | MCF-7 | Proliferation Inhibition | 6.5 - 12.2 | [8] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog) | A549 | Proliferation Inhibition | 6.5 - 12.2 | [8] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog) | A427 | Proliferation Inhibition | 6.5 - 12.2 | [8] |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol (Analog) | T84 | Proliferation Inhibition | 6.5 - 12.2 | [8] |

| 1-O-Hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (Related Compound) | WEHI-3B | Cytosolic Diacylglycerol Kinase Inhibition | ~8.5 | [7] |

| 1-O-Hexadecyl-2-O-methyl-rac-glycerol | WEHI-3B | Cytosolic Diacylglycerol Kinase Inhibition | ~15 | [7] |

Key Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols serve as a guide for researchers wishing to investigate the effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Protein Kinase C (PKC) Inhibition Assay (Cell-Free)

This protocol outlines a general method for assessing the direct inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on PKC activity in a cell-free system.

-

Reagents:

-

Purified PKC enzyme

-

PKC substrate (e.g., histone H1 or a specific peptide substrate)

-

Lipid vesicles containing phosphatidylserine (PS) and diacylglycerol (DAG)

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stopping solution (e.g., trichloroacetic acid or SDS-PAGE sample buffer)

-

-

Procedure:

-

Prepare lipid vesicles by sonication or extrusion.

-

In a microcentrifuge tube, combine the kinase reaction buffer, lipid vesicles, and varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control.

-

Add the PKC substrate to the reaction mixture.

-

Initiate the reaction by adding the purified PKC enzyme.

-

Start the phosphorylation reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).

-

Stop the reaction by adding the stopping solution.

-

Separate the phosphorylated substrate from the unreacted [γ-³²P]ATP using SDS-PAGE and autoradiography or by spotting the reaction mixture onto phosphocellulose paper followed by washing and scintillation counting.

-

Quantify the amount of ³²P incorporated into the substrate to determine the level of PKC inhibition.

-

Neutrophil Respiratory Burst Assay

This protocol describes a method to measure the inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the respiratory burst in human neutrophils.

-

Reagents:

-

Isolated human neutrophils

-

Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol

-

Cytochrome c or Dihydrorhodamine 123 (DHR 123) as a detection reagent

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

-

Procedure (using Cytochrome c):

-

Isolate neutrophils from fresh human blood using density gradient centrifugation.

-

Resuspend the neutrophils in HBSS.

-

Pre-incubate the neutrophils with varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control at 37°C for a specified time.

-

Add cytochrome c to the cell suspension.

-

Stimulate the respiratory burst by adding PMA or fMLP.

-

Incubate at 37°C for a defined period.

-

Measure the reduction of cytochrome c by monitoring the change in absorbance at 550 nm using a spectrophotometer. The rate of superoxide production is proportional to the rate of cytochrome c reduction.

-

MAPK Activation Assay (Western Blot)

This protocol details the steps to assess the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the activation of the MAPK pathway.

-

Reagents:

-

Cancer cell line of interest (e.g., MCF-7)

-

Growth factor (e.g., EGF)

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phosphorylated and total forms of ERK1/2 (p-ERK and t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Culture the cells to sub-confluency and then serum-starve them to reduce basal MAPK activity.

-

Pre-treat the cells with varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control for a specified time.

-

Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-15 minutes).

-

Lyse the cells on ice with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).

-

Incubate the membrane with the primary antibody against p-ERK.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.

-

Quantify the band intensities to determine the ratio of p-ERK to t-ERK.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by 1-O-Hexadecyl-2-O-methyl-rac-glycerol and a typical experimental workflow.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of protein phosphorylation in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Ether lipids influence cancer cell fate by modulating iron uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ether‐Linked Glycerophospholipids Are Potential Chemo‐Desensitisers and Are Associated With Overall Survival in Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein phosphorylation in neutrophils monitored with phosphospecific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arigobio.com [arigobio.com]

An In-depth Technical Guide to 1-O-Hexadecyl-2-O-methyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid of significant interest in biomedical research. Its structural similarity to endogenous signaling molecules, combined with enhanced metabolic stability, makes it a valuable tool for investigating cellular processes. This document provides a comprehensive technical overview of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, including its chemical properties, biological activities, and the experimental protocols used to elucidate its functions. The primary focus is on its role as a modulator of key signaling pathways, particularly as an inhibitor of Protein Kinase C (PKC), and its downstream effects on cellular functions such as the neutrophil respiratory burst and cell proliferation.

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol, a member of the ether lipid class of molecules, is a synthetic analog of diacylglycerol (DAG). Ether lipids are characterized by an ether linkage at the sn-1 position of the glycerol backbone, which confers resistance to enzymatic degradation by phospholipases. The methylation at the sn-2 position further enhances its metabolic stability.[1] This stability allows for sustained biological effects, making it a potent tool for studying lipid-mediated signaling pathways.

This guide will delve into the chemical synthesis, biochemical properties, and cellular effects of 1-O-Hexadecyl-2-O-methyl-rac-glycerol. We will explore its mechanism of action, focusing on its established role as a Protein Kinase C (PKC) inhibitor and its potential involvement in other signaling cascades. Detailed experimental protocols and quantitative data are provided to support researchers in their study of this and related compounds.

Chemical and Physical Properties

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a well-characterized compound with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₀H₄₂O₃ | [2] |

| Molecular Weight | 330.55 g/mol | [2] |

| CAS Number | 120964-49-0 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in ethanol, DMSO, and DMF. Limited solubility in aqueous solutions. | [3] |

| Purity | Typically >95% | [2] |

Synthesis

-

Alkylation of a Glycerol Precursor: The synthesis typically begins with a protected glycerol derivative. The hydroxyl group at the sn-1 position is alkylated with a hexadecyl halide (e.g., 1-bromohexadecane) to form the ether linkage.

-

Protection and Deprotection: Orthogonal protecting groups are often employed to selectively modify the different hydroxyl groups of the glycerol backbone.

-

Methylation: The hydroxyl group at the sn-2 position is methylated, commonly using a methylating agent such as methyl iodide in the presence of a base.[2]

-

Final Deprotection: The remaining protecting groups are removed to yield the final product, 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

A related synthesis for a derivative, 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol, starts with 1-O-hexadecyl-2-O-methyl-sn-glycerol, highlighting the availability of the core molecule as a synthetic precursor.[1]

Biological Activity and Mechanism of Action

1-O-Hexadecyl-2-O-methyl-rac-glycerol exerts its biological effects primarily through its interaction with cellular membranes and its modulation of key signaling enzymes.

Inhibition of Protein Kinase C (PKC)

The most well-documented biological activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is its potent inhibition of Protein Kinase C (PKC).[3] PKC is a family of serine/threonine kinases that play a crucial role in a wide array of cellular processes, including cell growth, differentiation, and apoptosis.

-

Mechanism of Inhibition: As a structural analog of diacylglycerol (DAG), 1-O-Hexadecyl-2-O-methyl-rac-glycerol competitively inhibits the binding of DAG to the C1 domain of conventional and novel PKC isozymes. This prevents the conformational changes required for PKC activation. The metabolic stability of the ether lipid leads to a sustained inhibition of PKC.

Inhibition of the Neutrophil Respiratory Burst

A key physiological consequence of PKC inhibition by 1-O-Hexadecyl-2-O-methyl-rac-glycerol is the suppression of the neutrophil respiratory burst. This process, essential for the innate immune response, involves the rapid production of reactive oxygen species (ROS) by the NADPH oxidase enzyme complex to kill pathogens.

-

Role in Neutrophil Function: The activation of NADPH oxidase is a PKC-dependent process. By inhibiting PKC, 1-O-Hexadecyl-2-O-methyl-rac-glycerol prevents the assembly and activation of the NADPH oxidase complex, thereby blocking ROS production.

References

The Stable Diacylglycerol Analog: A Technical Guide to 1-O-Hexadecyl-2-O-methyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid that serves as a valuable tool in cellular signaling research and drug development. Its unique structure, featuring a stable ether linkage at the sn-1 position and a methyl group at the sn-2 position of the glycerol backbone, renders it resistant to metabolic degradation by phospholipases. This metabolic stability makes it a potent and specific analog of the second messenger diacylglycerol (DAG), allowing for sustained modulation of DAG-mediated signaling pathways. This technical guide provides an in-depth overview of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, its mechanism of action, experimental protocols for its use, and its role in modulating key signaling cascades.

Core Properties and Mechanism of Action

1-O-Hexadecyl-2-O-methyl-rac-glycerol primarily functions as an inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis.[1] Unlike endogenous DAG, which is rapidly metabolized, this analog provides a prolonged and stable interaction with the C1 domain of conventional and novel PKC isoforms. The presence of the methyl group at the sn-2 position prevents acylation, thereby blocking its conversion into other lipid species and prolonging its biological activity.

Data Presentation: Quantitative Analysis

The following tables summarize the quantitative data available for 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its close analogs, highlighting their inhibitory and antiproliferative activities.

Table 1: Inhibitory Activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol Analogs on Cellular Kinases

| Compound | Target Enzyme | Cell Line | IC50 Value | Reference |

| 1-O-Hexadecyl-2-O-methyl-sn-glycerol (AMG) | Diacylglycerol Kinase (cytosolic) | WEHI-3B | ~15 µM | [2] |

| 1-O-Hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC) | Diacylglycerol Kinase (cytosolic) | WEHI-3B | ~8.5 µM | [2] |

Table 2: Antiproliferative Activity of Glycosylated Derivatives of 1-O-Hexadecyl-2-O-methyl-sn-glycerol

| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast) | 17 | [3] |

| A549 (Lung) | 9 | [3] | |

| A427 (Lung) | 25 | [3] | |

| T84 (Colon) | Inactive | [3] | |

| OVCAR-3 (Ovarian) | 12 | [3] | |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast) | 12.2 | [3] |

| A549 (Lung) | 6.5 | [3] | |

| A427 (Lung) | 8.0 | [3] | |

| T84 (Colon) | 10.5 | [3] | |

| OVCAR-3 (Ovarian) | 4 | [3] |

Experimental Protocols

Protein Kinase C (PKC) Activity Assay

This protocol outlines a method to determine the inhibitory effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on PKC activity.

Materials:

-

Purified PKC enzyme

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as lipid activators

-

PKC substrate peptide (e.g., PepTag® C1 Peptide)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA)

-

Scintillation counter and vials

Procedure:

-

Prepare a lipid mixture of PS and DAG in a chloroform:methanol solution. Evaporate the solvent under a stream of nitrogen to form a thin film.

-

Resuspend the lipid film in the kinase reaction buffer by sonication to form small unilamellar vesicles.

-

Prepare serial dilutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in the reaction buffer.

-

In a microcentrifuge tube, combine the purified PKC enzyme, the lipid vesicles, the PKC substrate peptide, and the desired concentration of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for 10-15 minutes.

-

Terminate the reaction by adding ice-cold TCA.

-

Spot the reaction mixture onto P81 phosphocellulose paper and wash extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Place the washed paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of PKC inhibition at each concentration of the analog and determine the IC50 value.

Neutrophil Respiratory Burst Assay

This protocol describes how to measure the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the respiratory burst in human neutrophils.

Materials:

-

Freshly isolated human neutrophils

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol

-

Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

-

Dihydrorhodamine 123 (DHR 123) or Lucigenin for chemiluminescence detection

-

Hanks' Balanced Salt Solution (HBSS)

-

Luminometer or flow cytometer

Procedure:

-

Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).

-

Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10⁶ cells/mL.

-

Pre-incubate the neutrophil suspension with various concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control for 15-30 minutes at 37°C.

-

Add the respiratory burst probe (DHR 123 for flow cytometry or lucigenin for luminometry).

-

Stimulate the neutrophils with a final concentration of PMA (e.g., 100 nM) or fMLP (e.g., 1 µM).

-

Immediately measure the resulting chemiluminescence in a luminometer over time or the fluorescence of oxidized DHR 123 (Rhodamine 123) by flow cytometry after a fixed time point (e.g., 15-30 minutes).

-

Analyze the data to determine the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on the kinetics and magnitude of the respiratory burst.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Caption: Modulation of the Protein Kinase C (PKC) signaling pathway.

Caption: Inhibition of the MAPK signaling cascade.

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol stands as a critical research tool for dissecting the complexities of diacylglycerol-mediated signaling. Its metabolic stability allows for precise and sustained inhibition of Protein Kinase C and modulation of other downstream pathways, such as the MAPK cascade. The data and protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to utilize this stable DAG analog in their studies of cellular regulation and for the identification of novel therapeutic targets. Further investigation into its specific interactions with various PKC isoforms and its efficacy in different disease models will continue to expand its utility in biomedical research.

References

- 1. 1-O-Hexadecyl-2-O-methyl-rac-glycerol | 120964-49-0 | Benchchem [benchchem.com]

- 2. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ether Lipid 1-O-Hexadecyl-2-O-methyl-rac-glycerol: A Modulator of Key Signaling Pathways in Cancer and Inflammation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid that has garnered significant interest in cellular signaling research due to its potent inhibitory effects on critical pathways implicated in cancer and inflammatory responses. As a stable analog of the second messenger diacylglycerol (DAG), this molecule primarily functions as a competitive inhibitor of Protein Kinase C (PKC). Its unique structural feature, a methyl group at the sn-2 position, confers resistance to enzymatic degradation, ensuring sustained intracellular activity. This technical guide provides a comprehensive overview of the role of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in cell signaling, including its mechanism of action, downstream effects on the MAPK cascade and diacylglycerol kinase, and its potential as a therapeutic agent. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into its biological functions.

Introduction

Ether lipids are a class of glycerolipids characterized by an ether linkage at the sn-1 position of the glycerol backbone. While naturally occurring ether lipids play essential roles in cellular structure and signaling, synthetic analogs like 1-O-Hexadecyl-2-O-methyl-rac-glycerol have emerged as valuable tools for dissecting and modulating cellular processes. The metabolic stability of this compound, achieved through methylation at the sn-2 position, prevents its degradation by phospholipases, leading to prolonged biological effects.[1] This stability makes it a potent and specific modulator of its cellular targets.[1]

The primary recognized target of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is Protein Kinase C (PKC), a family of serine/threonine kinases that are central to a multitude of cellular functions, including proliferation, differentiation, apoptosis, and inflammation.[1] By acting as a competitive antagonist of diacylglycerol (DAG), 1-O-Hexadecyl-2-O-methyl-rac-glycerol effectively inhibits PKC activation.[1] This inhibitory action has been shown to have significant downstream consequences, most notably on the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] Furthermore, related ether lipids have been demonstrated to influence other signaling molecules, such as diacylglycerol kinase (DGK), and to possess antiproliferative and cytotoxic properties against various cancer cell lines.[3][4][5]

This guide will delve into the intricate details of 1-O-Hexadecyl-2-O-methyl-rac-glycerol's interactions within the cell, presenting quantitative data on its efficacy, detailed experimental methodologies for its study, and visual representations of the signaling pathways it modulates.

Mechanism of Action: Protein Kinase C Inhibition

The cornerstone of 1-O-Hexadecyl-2-O-methyl-rac-glycerol's biological activity is its potent and specific inhibition of Protein Kinase C (PKC).[1] As a structural analog of diacylglycerol (DAG), it competitively binds to the C1 domain of PKC, thereby preventing the binding of endogenous DAG and subsequent activation of the kinase.[1]

A study on human neutrophils demonstrated that 1-O-Hexadecyl-2-O-methyl-rac-glycerol (referred to as AMG-C16 in the study) inhibits the respiratory burst induced by phorbol esters, which are direct PKC activators.[6] This inhibition was shown to be dose-dependent, although a specific IC50 value for PKC inhibition was not reported.[6] The study further confirmed the specificity of this inhibition by showing that the compound did not affect the activity of cAMP-dependent or Ca2+/calmodulin-dependent protein kinases in a cell-free system.[6]

dot

Downstream Effects on the MAPK Signaling Pathway

The inhibition of PKC by 1-O-Hexadecyl-2-O-methyl-rac-glycerol and related ether lipids has profound effects on downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for transmitting signals from the cell surface to the nucleus, regulating gene expression and critical cellular processes like proliferation and survival.

Studies on the related compound 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3) have shown that its inhibition of PKC interferes with the membrane association and activation of Raf-1, a key upstream kinase in the MAPK cascade.[7][8][9] This interference prevents the subsequent phosphorylation and activation of MEK and ERK, the downstream components of the pathway.[7] Given the structural and functional similarities, it is highly plausible that 1-O-Hexadecyl-2-O-methyl-rac-glycerol exerts its antiproliferative effects through a similar mechanism.[8]

dot

Effects on Diacylglycerol Kinase

In addition to its direct effects on PKC, the metabolic precursor of 1-O-Hexadecyl-2-O-methyl-rac-glycerol, 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine, and its metabolite 1-O-hexadecyl-2-O-methyl-sn-glycerol (AMG), have been shown to inhibit diacylglycerol kinase (DGK).[5] DGK is an enzyme that phosphorylates DAG to produce phosphatidic acid (PA), thereby terminating DAG-mediated signaling. By inhibiting DGK, these ether lipids can potentially lead to an accumulation of DAG, which could have complex effects on cellular signaling, including the paradoxical activation of PKC isoforms under certain conditions.

A study on WEHI-3B cells reported that 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine and its metabolite AMG inhibited cytosolic DGK with IC50 values of approximately 8.5 µM and 15 µM, respectively.[5]

Antiproliferative and Cytotoxic Effects

The modulation of critical signaling pathways by 1-O-Hexadecyl-2-O-methyl-rac-glycerol and its analogs translates into significant antiproliferative and cytotoxic effects in various cancer cell lines.[3][4] The cytotoxic action of some ether lipids is attributed in part to the disruption and destruction of cell membranes.[3]

Table 1: Antiproliferative Activity of 1-O-Hexadecyl-2-O-methyl-sn-glycerol Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast) | 17 | [3] |

| A549 (Lung) | 9 | [3] | |

| A427 (Lung) | 25 | [3] | |

| T84 (Colon) | Inactive | [3] | |

| OVCAR-3 (Ovarian) | 12 | [3] | |

| 1-O-Hexadecyl-2-O-methyl-3-O-(2'-amino-2'-deoxy-β-D-glucopyranosyl)-sn-glycerol | MCF-7 (Breast) | 12.2 | [3] |

| A549 (Lung) | 6.5 | [3] | |

| A427 (Lung) | 10.8 | [3] | |

| T84 (Colon) | 8.5 | [3] | |

| OVCAR-3 (Ovarian) | 4 | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of 1-O-Hexadecyl-2-O-methyl-rac-glycerol on cell viability.

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest

-

Complete culture medium

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol stock solution (in a suitable solvent like DMSO or ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of 1-O-Hexadecyl-2-O-methyl-rac-glycerol in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the compound. Include vehicle-only controls.

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

dot

Western Blot for MAPK Phosphorylation

This protocol provides a general framework for analyzing the phosphorylation status of MAPK pathway components.

Materials:

-

Cell culture dishes

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol

-

Growth factors (e.g., EGF) or serum for stimulation

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and serum-starve overnight.

-

Pre-treat cells with 1-O-Hexadecyl-2-O-methyl-rac-glycerol for a specified time.

-

Stimulate the cells with a growth factor or serum for various time points.

-

Lyse the cells on ice with lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to ensure equal loading.

In Vitro Diacylglycerol Kinase (DGK) Assay

This is a generalized protocol for measuring DGK activity.

Materials:

-

Purified or partially purified DGK enzyme

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol

-

Diacylglycerol (substrate)

-

[γ-32P]ATP

-

Assay buffer (containing MgCl2, DTT, and other necessary components)

-

Lipid vesicles (e.g., phosphatidylserine)

-

Quenching solution (e.g., chloroform:methanol)

-

Thin-layer chromatography (TLC) plates and developing solvent

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, lipid vesicles, and diacylglycerol.

-

Add varying concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control to the reaction mixture.

-

Initiate the reaction by adding the DGK enzyme and [γ-32P]ATP.

-

Incubate the reaction at 37°C for a specific time.

-

Stop the reaction by adding a quenching solution.

-

Extract the lipids.

-

Spot the lipid extract onto a TLC plate and separate the lipids using an appropriate solvent system.

-

Visualize the radiolabeled phosphatidic acid (the product of the DGK reaction) using a phosphorimager and quantify the radioactivity.

-

Calculate the percentage of inhibition of DGK activity and determine the IC50 value.

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a valuable research tool for investigating the complex roles of Protein Kinase C and downstream signaling pathways in cellular function. Its metabolic stability and potent inhibitory activity make it a powerful modulator of cell proliferation, survival, and inflammatory responses. While its primary mechanism of action is through competitive inhibition of PKC, its effects on other signaling molecules like DGK highlight the interconnectedness of cellular signaling networks. The antiproliferative properties of related ether lipids in various cancer models underscore the potential of this class of compounds in drug development. Further research, particularly in obtaining specific quantitative data for 1-O-Hexadecyl-2-O-methyl-rac-glycerol and elucidating its precise interactions with different PKC isoforms, will be crucial in fully realizing its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding of this intriguing molecule and its role in cell signaling.

References

- 1. content-assets.jci.org [content-assets.jci.org]

- 2. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine inhibits diacylglycerol kinase in WEHI-3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-O-hexadecyl-2-Q-methylglycerol, a novel inhibitor of protein kinase C, inhibits the respiratory burst in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-O-Hexadecyl-2-O-methyl-rac-glycerol | 120964-49-0 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

1-O-Hexadecyl-2-O-methyl-rac-glycerol chemical structure and synthesis

An In-depth Technical Guide to 1-O-Hexadecyl-2-O-methyl-rac-glycerol: Chemical Structure, Synthesis, and Biological Activity

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetic ether lipid that serves as a valuable tool in biochemical and pharmacological research. As a diacylglycerol analog, its structure features a stable ether linkage at the sn-1 position and a methyl ether at the sn-2 position of the glycerol backbone. This configuration prevents metabolism by phospholipases that typically cleave ester bonds, making it a stable molecular probe. Its primary recognized mechanism of action is the inhibition of protein kinase C (PKC), a critical enzyme in cellular signal transduction pathways.[1][2] This guide provides a comprehensive overview of its chemical structure, a representative synthesis protocol, and its role in modulating cellular signaling pathways.

Chemical Structure and Properties

1-O-Hexadecyl-2-O-methyl-rac-glycerol is characterized by a 16-carbon alkyl (hexadecyl) chain attached via an ether bond to the first carbon of the glycerol backbone, and a methyl group ether-linked to the second carbon. The "rac" designation indicates that it is a racemic mixture of both R and S enantiomers at the C-2 position.

Table 1: Physicochemical Properties of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

| Property | Value | References |

| Molecular Formula | C₂₀H₄₂O₃ | [1][3][4] |

| Molecular Weight | 330.55 g/mol | [3][4] |

| CAS Number | 84337-41-7 (for racemate) | [2][5] |

| Appearance | Solution in ethanol or solid | [1] |

| Typical Purity | ≥95% | [3] |

| Solubility | Ethanol: >25 mg/mL, DMSO: >10 mg/mL, DMF: >8.3 mg/mL | [1] |

Chemical Synthesis

The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol can be achieved through a multi-step process starting from a suitable glycerol precursor. A common strategy involves the protection of the sn-1 and sn-3 hydroxyl groups, followed by sequential etherification at the remaining positions and final deprotection. The following workflow and protocol represent a general and logical pathway for its chemical synthesis.

Caption: A representative workflow for the chemical synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Representative Experimental Protocol

This protocol is a generalized representation and may require optimization for specific laboratory conditions.

Step 1: Synthesis of 1-O-Hexadecyl-3-O-benzyl-rac-glycerol

-

To a stirred solution of rac-1-O-benzylglycerol in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir for 30 minutes at room temperature.

-

Add 1-hexadecyl bromide (1.0 equivalent) dropwise to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-O-Hexadecyl-3-O-benzyl-rac-glycerol.

Step 2: Synthesis of 1-O-Hexadecyl-2-O-methyl-3-O-benzyl-rac-glycerol

-

Dissolve the product from Step 1 in anhydrous THF under an inert atmosphere.

-

Add sodium hydride (1.1 equivalents) portion-wise at 0 °C and stir the suspension for 30 minutes at room temperature.

-

Add iodomethane (1.2 equivalents) dropwise.[3]

-

Stir the reaction at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Wash the combined organic phases, dry, and concentrate. The crude product can be purified by column chromatography if necessary.

Step 3: Synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (Deprotection)

-

Dissolve the methylated intermediate from Step 2 in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, 1-O-Hexadecyl-2-O-methyl-rac-glycerol. Further purification via chromatography may be performed if needed.

Biological Activity and Signaling Pathways

The primary biological role of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is as an inhibitor of Protein Kinase C (PKC). In human neutrophils, this inhibition prevents the respiratory burst, a critical process for pathogen destruction that involves the rapid release of reactive oxygen species (ROS).[1] The compound acts as a stable analog of diacylglycerol (DAG), a natural activator of PKC, but fails to induce the proper conformational changes for enzyme activation, thereby acting as an antagonist.

Caption: Signaling pathway of PKC inhibition in neutrophils by 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Beyond its direct effects on PKC, this compound is situated within the broader context of ether lipid biology. Ether lipids are integral components of cellular membranes, particularly in lipid rafts, and are involved in protecting cells from oxidative stress and modulating membrane fluidity.[6] Furthermore, the metabolism of related anti-neoplastic ether lipids, such as Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), can produce 1-O-alkyl-2-O-methylglycerol as a metabolite, suggesting complex roles in cell fate and signaling.[3][7]

Table 2: Summary of Biological Activity

| Target/Process | Effect | Cell Type/System | References |

| Protein Kinase C (PKC) | Inhibition | Human Neutrophils | [1] |

| Respiratory Burst | Prevention | Human Neutrophils | [1] |

| Cell Proliferation | May act as a precursor for antiproliferative glycolipids | Epithelial Cancer Cell Lines | [8] |

| Cellular Membranes | Integration into lipid bilayer, potentially perturbing local environment | General | [3] |

Applications in Research

The stability and defined mechanism of action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol make it a standard tool for:

-

Studying PKC-dependent signaling: It allows researchers to dissect the role of PKC in various cellular processes by providing a specific inhibitory probe.

-

Investigating Neutrophil Function: It is used to explore the mechanisms of the respiratory burst and its importance in immune responses.[1]

-

Drug Development: It serves as a reference compound and a structural backbone for the synthesis of more complex, biologically active ether lipids with potential therapeutic applications, including anti-cancer agents.[8][9]

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol is a synthetically accessible and biologically potent ether lipid. Its well-characterized role as a Protein Kinase C inhibitor provides researchers with a reliable tool to investigate a fundamental signaling pathway. As the interest in ether lipids as therapeutic agents and modulators of membrane dynamics continues to grow, this compound remains a cornerstone for foundational research and a building block for the development of novel molecular entities.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 1-O-Hexadecyl-2-O-methyl-rac-glycerol | 84337-41-7 [amp.chemicalbook.com]

- 3. 1-O-Hexadecyl-2-O-methyl-rac-glycerol | 120964-49-0 | Benchchem [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fate of 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET18-OME) in malignant cells, normal cells, and isolated and perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of the antiproliferative effects of 1-O-hexadecyl-2-O-methyl-3-O-(2'-acetamido-2'-deoxy-beta-D- glucopyranosyl)-sn-glycerol and 1-O-hexadecyl-2-O-methyl-3-0- (2'-amino-2'-deoxy-beta-D-glucopyranosyl)-sn-glycerol on epithelial cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and History of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

Introduction

1-O-Hexadecyl-2-O-methyl-rac-glycerol, a synthetic ether lipid, has garnered significant attention in cellular biology and pharmacology primarily for its role as a potent inhibitor of Protein Kinase C (PKC). Its unique structural features, particularly the ether linkage at the sn-1 position and the methyl group at the sn-2 position, confer metabolic stability, making it a valuable tool for studying cellular signaling pathways. This technical guide provides a detailed exploration of the discovery, history, and key experimental findings related to this compound, including methodologies and data presented in a structured format for clarity and comparison.

Historical Context and Discovery

The exploration of synthetic ether lipids as potential therapeutic agents and research tools gained momentum in the latter half of the 20th century, building on the discovery of naturally occurring ether lipids like the platelet-activating factor (PAF).[1] Scientists began to synthesize analogs of natural ether lipids to investigate their biological activities and improve their stability. The development of compounds like edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), an anti-cancer drug, spurred interest in related molecules.[1][2]

Chemical Synthesis

The synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol can be achieved through various methods developed for the preparation of 1-O-alkylglycerols and their derivatives. A common strategy involves the use of solketal (isopropylidene glycerol) as a starting material to protect the sn-2 and sn-3 hydroxyl groups of glycerol.

General Synthetic Strategy:

A prevalent method for synthesizing the racemic form of 1-alkyl-2-O-methylglycerol involves a multi-step process.[2] This strategy is outlined below:

-

Protection of Glycerol: Glycerol is reacted with acetone to form solketal, protecting the adjacent hydroxyl groups at the sn-2 and sn-3 positions.

-

Alkylation of the sn-1 Position: The free hydroxyl group at the sn-1 position of solketal is deprotonated with a strong base, such as sodium hydride (NaH), and then alkylated with a hexadecyl halide (e.g., hexadecyl bromide) to introduce the C16 ether-linked chain.

-

Methylation of the sn-2 Position: The isopropylidene protecting group is removed under acidic conditions to yield 1-O-hexadecyl-rac-glycerol. A selective methylation of the sn-2 hydroxyl group is then performed, often using a methylating agent like methyl iodide in the presence of a base.

-

Purification: The final product is purified using techniques such as column chromatography.

Biological Activity and Mechanism of Action

The primary biological function of 1-O-Hexadecyl-2-O-methyl-rac-glycerol is its potent and selective inhibition of Protein Kinase C (PKC).[3] PKC is a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.

The methylation of the hydroxyl group at the sn-2 position is a critical structural feature. This modification prevents the molecule from being acylated, thereby rendering it resistant to degradation by phospholipases. This metabolic stability allows the compound to persist in its active form and exert a more sustained inhibitory effect on its cellular targets.

Inhibition of Protein Kinase C

1-O-Hexadecyl-2-O-methyl-rac-glycerol acts as a competitive inhibitor of PKC. It is believed to compete with diacylglycerol (DAG), a natural activator of conventional and novel PKC isoforms, for binding to the C1 domain of the enzyme. By occupying this binding site, it prevents the conformational changes required for PKC activation.

Inhibition of the Neutrophil Respiratory Burst

One of the key downstream effects of PKC inhibition by 1-O-Hexadecyl-2-O-methyl-rac-glycerol is the suppression of the respiratory burst in neutrophils.[3] The respiratory burst is a critical component of the innate immune response, characterized by the rapid release of reactive oxygen species (ROS) to kill invading pathogens. This process is heavily dependent on the activation of NADPH oxidase, an enzyme complex that is, in part, regulated by PKC. By inhibiting PKC, 1-O-Hexadecyl-2-O-methyl-rac-glycerol prevents the assembly and activation of NADPH oxidase, thereby blocking ROS production.

Signaling Pathways

The inhibitory action of 1-O-Hexadecyl-2-O-methyl-rac-glycerol primarily targets the Protein Kinase C signaling cascade. Furthermore, studies on the closely related ether lipid, 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3), suggest a potential for interference with the Mitogen-Activated Protein Kinase (MAPK) pathway.

Protein Kinase C (PKC) Signaling Pathway

The canonical PKC signaling pathway is initiated by the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and both calcium and DAG are required for the activation of conventional PKC isoforms. 1-O-Hexadecyl-2-O-methyl-rac-glycerol directly interferes with this pathway by competing with DAG.

Potential Impact on the MAPK/ERK Pathway

Research on the related compound ET-18-OCH3 has shown that it can inhibit the MAPK cascade by interfering with the membrane association of Raf-1, a key upstream kinase in this pathway.[4][5] This prevents the subsequent phosphorylation and activation of MEK and ERK. Given the structural similarity, it is plausible that 1-O-Hexadecyl-2-O-methyl-rac-glycerol may exert similar effects, although direct evidence is required.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of 1-O-Hexadecyl-2-O-methyl-rac-glycerol.

Synthesis of 1-O-Hexadecyl-2-O-methyl-rac-glycerol

This protocol is a generalized procedure based on common synthetic routes for similar ether lipids.[2]

Materials:

-

Solketal (racemic)

-

Sodium hydride (NaH)

-

Hexadecyl bromide

-

Anhydrous Dimethylformamide (DMF)

-

Methyl iodide

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Alkylation of Solketal:

-

Dissolve solketal in anhydrous DMF.

-

Add NaH portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 30 minutes.

-

Add hexadecyl bromide dropwise and allow the reaction to warm to room temperature.

-

Stir overnight.

-

Quench the reaction by slowly adding water.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over MgSO4, and concentrate under reduced pressure.

-

-

Deprotection:

-

Dissolve the crude product from the previous step in a mixture of methanol and aqueous HCl.

-

Stir the reaction at room temperature for several hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over MgSO4 and concentrate.

-

-

Methylation:

-

Dissolve the resulting 1-O-hexadecyl-rac-glycerol in anhydrous DMF.

-

Add NaH at 0°C and stir for 30 minutes.

-

Add methyl iodide and stir at room temperature overnight.

-

Quench the reaction with water and extract with diethyl ether.

-

Dry and concentrate the organic phase.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield 1-O-Hexadecyl-2-O-methyl-rac-glycerol as a colorless oil or waxy solid.

-

Protein Kinase C (PKC) Inhibition Assay

This is a representative protocol for measuring PKC activity and its inhibition.

Materials:

-

Partially purified PKC

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol

-

Phorbol 12-myristate 13-acetate (PMA) or Diacylglycerol (DAG)

-

Phosphatidylserine (PS)

-

Histone H1 (as a substrate)

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

-

Stop solution (e.g., 25% trichloroacetic acid)

-

Phosphocellulose paper discs

-

Scintillation counter

Procedure:

-

Prepare a lipid mixture by drying down a solution of PS and DAG (or using PMA) and then resuspending in assay buffer by sonication.

-

In a reaction tube, combine the assay buffer, the lipid mixture, histone H1, and the desired concentration of 1-O-Hexadecyl-2-O-methyl-rac-glycerol (or vehicle control).

-

Add the partially purified PKC to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto a phosphocellulose paper disc.

-

Wash the discs extensively with a dilute phosphoric acid solution to remove unincorporated [γ-³²P]ATP.

-

Dry the discs and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to the control.

Neutrophil Respiratory Burst Assay

This protocol measures the production of reactive oxygen species (ROS) by neutrophils.

Materials:

-

Human neutrophils isolated from fresh blood

-

1-O-Hexadecyl-2-O-methyl-rac-glycerol

-

Phorbol 12-myristate 13-acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) as a stimulant

-

Cytochrome c or a fluorescent probe such as Dihydrorhodamine 123 (DHR 123)

-

Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

-

Spectrophotometer or flow cytometer

Procedure (using Cytochrome c):

-

Isolate human neutrophils from peripheral blood using a density gradient centrifugation method.

-

Resuspend the neutrophils in HBSS.

-

Pre-incubate the neutrophils with various concentrations of 1-O-Hexadecyl-2-O-methyl-rac-glycerol or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

-

Add cytochrome c to the cell suspension.

-

Add the stimulant (PMA or fMLP) to initiate the respiratory burst.

-

Measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide anion results in an increase in absorbance at this wavelength.

-

Calculate the rate of superoxide production and the percentage of inhibition.

Quantitative Data

The following table summarizes key quantitative data related to the biological activity of 1-O-Hexadecyl-2-O-methyl-rac-glycerol and related compounds.

| Compound | Assay | Target/Cell Line | IC₅₀ / Effect | Reference |

| 1-O-Hexadecyl-2-O-methyl-rac-glycerol | Protein Kinase C Inhibition | Purified PKC | Potent inhibitor (specific IC₅₀ not cited) | Kramer et al., 1989[3] |

| 1-O-Hexadecyl-2-O-methyl-rac-glycerol | Neutrophil Respiratory Burst (fMLP-induced) | Human Neutrophils | Inhibitory | Kramer et al., 1989[3] |

| 1-O-Hexadecyl-2-O-methyl-rac-glycerol | Neutrophil Respiratory Burst (PMA-induced) | Human Neutrophils | Inhibitory | Kramer et al., 1989[3] |

| 1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3) | Cell Proliferation | HL60 cells | ID₅₀ of 3.8 µM | |

| 1-O-Octadecyl-2-O-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3) | Cell Proliferation | K562 cells | ID₅₀ of 7.8 µM |

Conclusion

1-O-Hexadecyl-2-O-methyl-rac-glycerol stands as a significant synthetic ether lipid, primarily recognized for its role as a potent inhibitor of Protein Kinase C. Its discovery and characterization have provided valuable insights into the cellular functions regulated by PKC and have contributed to our understanding of the broader biological effects of metabolically stable lipid analogs. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the fields of cell biology, pharmacology, and drug development, facilitating further investigation into the therapeutic potential and mechanistic intricacies of this and related compounds.

References

- 1. Synthesis of ether lipids: natural compounds and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of ether lipids: natural compounds and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Mitogen-Activated Protein Kinase Extracellular Signal-Regulated Kinase 1/2 Pathway Is Involved in formyl-Methionyl-… [ouci.dntb.gov.ua]

- 4. 1-O-octadecyl-2-O-methyl-glycerophosphocholine inhibits the transduction of growth signals via the MAPK cascade in cultured MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content-assets.jci.org [content-assets.jci.org]

Topic: 1-O-Hexadecyl-2-O-methyl-rac-glycerol as a Precursor to Platelet-Activating Factor Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-O-Hexadecyl-2-O-methyl-rac-glycerol as a key intermediate in the synthesis of analogs of Platelet-Activating Factor (PAF). It covers the biological significance of PAF, its signaling pathways, and detailed methodologies for the synthesis and evaluation of its analogs.

Introduction to Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a potent, naturally occurring phospholipid mediator known chemically as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine.[1][2] It is produced by a variety of cells involved in host defense, including platelets, endothelial cells, neutrophils, monocytes, and macrophages.[1][3] PAF plays a crucial role in numerous physiological and pathological processes, such as platelet aggregation, inflammation, anaphylaxis, and changes in vascular permeability.[1][3] Its powerful biological effects, which can be triggered at picomolar concentrations, make PAF and its signaling pathway a significant target for drug development, particularly for inflammatory and thrombotic diseases.[3][4]

The synthesis of PAF in the body occurs via two primary routes: the de novo pathway, which maintains physiological PAF levels, and the remodeling pathway, which is activated by inflammatory stimuli and is considered the main source of PAF under pathological conditions.[1][5] Given its potent activity, the study and development of PAF analogs and antagonists are of great interest. The compound 1-O-Hexadecyl-2-O-methyl-rac-glycerol serves as a critical precursor for the chemical synthesis of specific PAF analogs, allowing researchers to investigate structure-activity relationships and develop potential therapeutic agents.

PAF Synthesis and Signaling Pathway

Biosynthesis of PAF

PAF is not stored pre-formed in cells but is synthesized on demand in response to various stimuli.[6]

-

The Remodeling Pathway : This is the major pathway for PAF production during inflammation.[5][7] It begins with a membrane phospholipid, typically phosphatidylcholine. The enzyme Phospholipase A2 (PLA2) removes the fatty acid at the sn-2 position, creating an intermediate called lyso-PAF.[1][8] This intermediate is then acetylated by the enzyme LPC acetyltransferase (LPCAT) to produce active PAF.[1]

-

The de novo Pathway : This pathway is primarily responsible for maintaining PAF levels for normal cellular functions.[1] It synthesizes PAF from 1-O-alkyl-2-acetyl-sn-glycerol (AAG), to which a phosphocholine group is added at the sn-3 position.[1]

PAF Signaling Cascade